molecular formula C8H13ClN2O2S B1525079 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1183269-60-4

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B1525079
M. Wt: 236.72 g/mol
InChI Key: SQDVWKASBVFCQE-UHFFFAOYSA-N
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Description

“1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound used as a pharmaceutical intermediate . It has a CAS number of 1183269-60-4 .


Synthesis Analysis

Sulfonyl chlorides, including “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride”, can be synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields were determined .


Molecular Structure Analysis

The molecular structure of “1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride” can be represented by the SMILES string CC(N(C(C)C)N=C1C)=C1C=O .

Scientific Research Applications

Synthesis and Characterization

  • Ionic Liquid Synthesis : Research includes the development of novel ionic liquids, such as 1-sulfopyridinium chloride, which is synthesized and characterized to catalyze tandem Knoevenagel–Michael reactions, demonstrating the utility of pyrazole derivatives in facilitating complex chemical reactions (Moosavi-Zare et al., 2013).
  • Sulfonylation Studies : Investigations into the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride led to new compounds, indicating the importance of pyrazole derivatives in synthesizing sulfonylated aminopyrazoles with potential biological activities (Povarov et al., 2017).

Medicinal Chemistry Applications

  • Sulfonamide and Sulfonyl Fluoride Synthesis : Utilization of sulfur-functionalized aminoacrolein derivatives for the efficient synthesis of heterocyclic sulfonyl chlorides and sulfonamides, demonstrating the potential for rapid access to biologically active compounds (Tucker et al., 2015).

Material Science and Catalysis

  • Metallosupramolecular Cage Construction : Pyrazole derivatives are used in reactions with palladium chloride to form three-dimensional metallosupramolecular cages, showcasing their role in constructing complex molecular architectures with potential applications in material science and catalysis (Hartshorn & Steel, 1997).

Novel Compound Synthesis

  • Development of Water-Soluble Rhodium(I) Complexes : The synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands leading to new water-soluble pyrazolate rhodium(I) complexes, highlighting the versatility of pyrazole derivatives in synthesizing novel compounds with potential catalytic applications (Esquius et al., 2000).

properties

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2S/c1-5(2)11-7(4)8(6(3)10-11)14(9,12)13/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDVWKASBVFCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

1183269-60-4
Record name 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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